N-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
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Overview
Description
N-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring attached to an azetidine moiety, which is further substituted with a difluorophenylsulfonyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the cycloaddition reaction to form the azetidine ring, followed by sulfonylation and subsequent attachment of the pyrimidine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: N-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfonyl group, leading to different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, specific solvents, and catalysts .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .
Comparison with Similar Compounds
- N-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-4-amine
- N-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-5-amine
Comparison: Compared to similar compounds, N-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine exhibits unique properties due to the specific positioning of the pyrimidine ring and the difluorophenylsulfonyl group. These structural differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for research .
Properties
IUPAC Name |
N-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O2S/c14-10-3-1-4-11(15)12(10)22(20,21)19-7-9(8-19)18-13-16-5-2-6-17-13/h1-6,9H,7-8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDIFHUOTBHMBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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